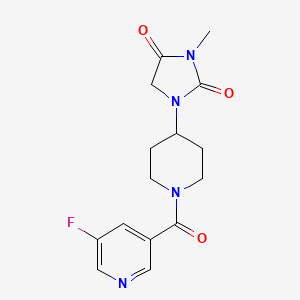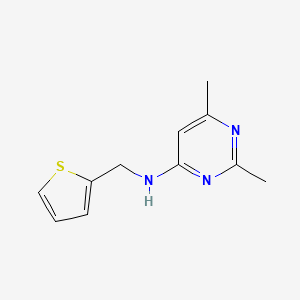
2,6-dimethyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-dimethyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine is a chemical compound that has been used in scientific research for various purposes. This compound has been synthesized using different methods and has shown promising results in various studies.
Scientific Research Applications
Antifungal and Antibacterial Properties
Compounds structurally similar to 2,6-dimethyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine have been synthesized and found to exhibit significant biological activity. For instance, derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine with heterocyclic compounds have shown potent antifungal effects against fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017). Furthermore, pyrimidine-linked pyrazole heterocyclics synthesized from 4,6-dimethyl-pyrimidin-2-yl precursors have demonstrated both insecticidal and antibacterial potential, highlighting the versatility of pyrimidine derivatives in antimicrobial research (Deohate & Palaspagar, 2020).
Antimicrobial and Antitubercular Activities
New pyrimidine-azetidinone analogues with a pyridin-3-yl group have been synthesized, showcasing in vitro antimicrobial and antitubercular activities. This suggests that structurally similar compounds like this compound could potentially be explored for their efficacy against microbial infections and tuberculosis (Chandrashekaraiah et al., 2014).
Anti-Inflammatory Activity
Derivatives of di-(phenyl) pyrimidin-2-amine, including those with 4,6-substitutions, have been synthesized and found to exhibit significant anti-inflammatory activity. This suggests a potential application of this compound in the development of anti-inflammatory agents (Kumar, Drabu, & Shalini, 2017).
Optical and Electronic Properties
The electronic and optical properties of thiopyrimidine derivatives have been extensively studied, revealing their potential applications in nonlinear optics (NLO) and other fields requiring materials with specific electronic characteristics. This research suggests that this compound and its derivatives could be valuable in the development of materials for optoelectronic devices and NLO applications (Hussain et al., 2020).
properties
IUPAC Name |
2,6-dimethyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-8-6-11(14-9(2)13-8)12-7-10-4-3-5-15-10/h3-6H,7H2,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLFWTOBXVVFIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

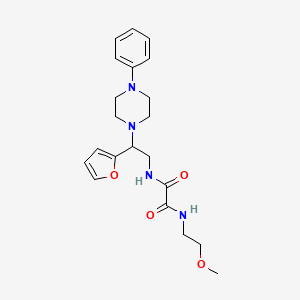
![2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B2610959.png)
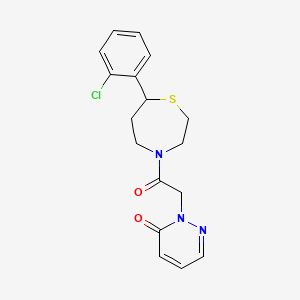
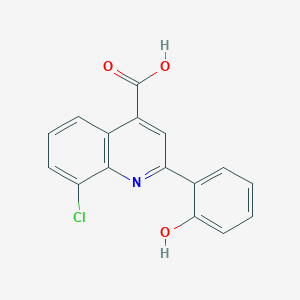
![N-(3-(2-methylthiazol-4-yl)phenyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2610963.png)
![(3S,4R)-1-Benzyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2610965.png)
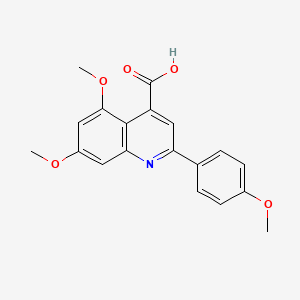
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; propan-2-ol](/img/structure/B2610967.png)
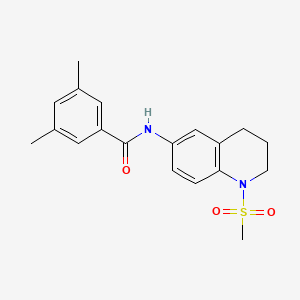
![[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2610970.png)
![3-[(2,6-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic Acid](/img/structure/B2610972.png)
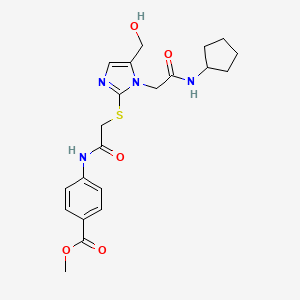
![N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2610978.png)
